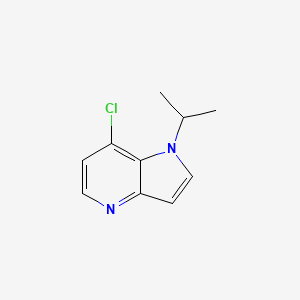
7-Chloro-1-isopropyl-4-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-isopropyl-4-azaindole is a derivative of azaindole, a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The presence of a chlorine atom at the seventh position and an isopropyl group at the first position of the azaindole ring enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-isopropyl-4-azaindole typically involves the following steps:
N-oxide-7-azaindole Preparation: This is achieved by employing 7-azaindole as a raw material and hydrogen peroxide as an oxidizing agent.
4-Halogenated-7-azaindole Synthesis: Acetonitrile and phosphorus oxyhalides (POX3) are added, using diisopropyl ethyl amine as a catalyst.
4-Methoxy-7-azaindole Synthesis: The synthesized 4-halogenated-7-azaindole reacts with alkoxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-isopropyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Commonly involves halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenation using phosphorus oxyhalides and alkylation using alkoxides
Major Products Formed
The major products formed from these reactions include various substituted azaindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and drug development.
Scientific Research Applications
7-Chloro-1-isopropyl-4-azaindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Medicine: Explored for its antiproliferative and antioxidant activities, making it a candidate for anticancer drug development
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Chloro-1-isopropyl-4-azaindole involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby disrupting cell signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: The parent compound, which lacks the chlorine and isopropyl groups.
4-Chloro-7-azaindole: Similar structure but without the isopropyl group.
1-Isopropyl-7-azaindole: Similar structure but without the chlorine atom.
Uniqueness
7-Chloro-1-isopropyl-4-azaindole is unique due to the combined presence of both chlorine and isopropyl groups, which enhance its chemical stability and biological activity. This dual substitution makes it a more potent inhibitor of protein kinases compared to its analogs .
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
7-chloro-1-propan-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-6-4-9-10(13)8(11)3-5-12-9/h3-7H,1-2H3 |
InChI Key |
KJPRDPUWKVTBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=NC=CC(=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


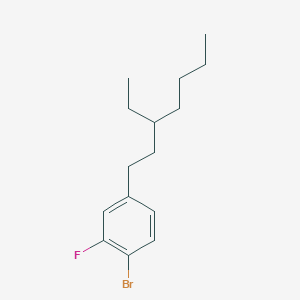
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
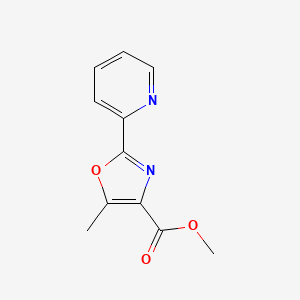
![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)
![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
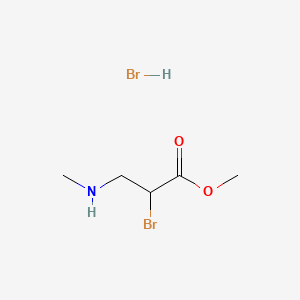

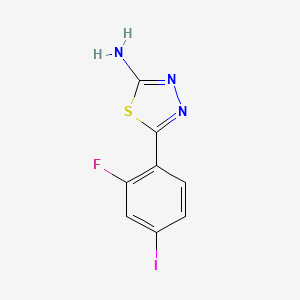
![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)
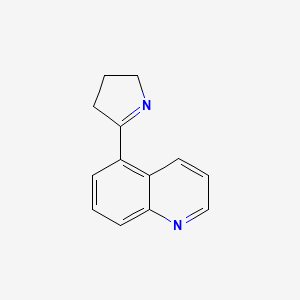
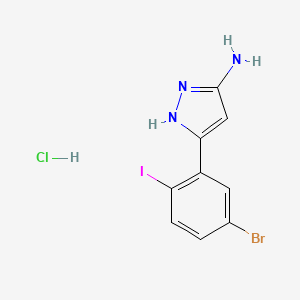
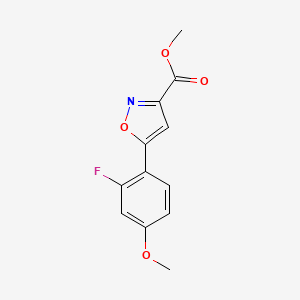
![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)
